molecular formula C20H19F3O4 B3138008 Ethyl 3-(4-methoxyphenyl)-3-oxo-2-((4-(trifluoromethyl)phenyl)methyl)propionate CAS No. 444916-85-2

Ethyl 3-(4-methoxyphenyl)-3-oxo-2-((4-(trifluoromethyl)phenyl)methyl)propionate

Cat. No.: B3138008
CAS No.: 444916-85-2
M. Wt: 380.4 g/mol
InChI Key: PQIZBDZPINGQKE-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxyphenyl)-3-oxo-2-((4-(trifluoromethyl)phenyl)methyl)propionate is a β-keto ester derivative featuring a 4-methoxyphenyl group at the 3-position and a benzyl moiety substituted with a trifluoromethyl group at the 2-position. This structural complexity confers unique physicochemical properties, such as enhanced lipophilicity (due to the trifluoromethyl group) and electronic modulation (via the methoxy substituent).

Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-3-oxo-2-[[4-(trifluoromethyl)phenyl]methyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3O4/c1-3-27-19(25)17(18(24)14-6-10-16(26-2)11-7-14)12-13-4-8-15(9-5-13)20(21,22)23/h4-11,17H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIZBDZPINGQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-methoxyphenyl)-3-oxo-2-((4-(trifluoromethyl)phenyl)methyl)propionate typically involves multi-step organic reactions. One common method includes the esterification of 4-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst to form ethyl 4-methoxybenzoate. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 4-(trifluoromethyl)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methoxyphenyl)-3-oxo-2-((4-(trifluoromethyl)phenyl)methyl)propionate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

Ethyl 3-(4-methoxyphenyl)-3-oxo-2-((4-(trifluoromethyl)phenyl)methyl)propionate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methoxyphenyl)-3-oxo-2-((4-(trifluoromethyl)phenyl)methyl)propionate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, functional groups, or structural motifs. Key parameters include molecular weight, substituent effects, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Ethyl 3-(4-methoxyphenyl)-3-oxo-2-((4-(trifluoromethyl)phenyl)methyl)propionate R1: 4-OCH₃, R2: CF₃-benzyl, R3: ethyl C₂₁H₁₉F₃O₄ 404.37* High lipophilicity; medicinal chemistry intermediate
Ethyl 3-(3-fluorophenyl)-3-oxo-2-((4-(trifluoromethyl)phenyl)methyl)propionate R1: 3-F, R2: CF₃-benzyl, R3: ethyl C₂₀H₁₆F₄O₃ 404.34 Enhanced metabolic stability; fluorinated analog
Ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate R1: H, R2: CF₃-phenyl, R3: ethyl C₁₂H₁₁F₃O₃ 260.21 Simpler structure; intermediate in fluorinated drug synthesis
Ethyl 3-(4-(methylsulfonyl)phenyl)-3-oxopropanoate R1: 4-SO₂CH₃, R2: H, R3: ethyl C₁₂H₁₄O₅S 270.30 Electron-withdrawing sulfonyl group; higher acidity (pKa 8.81)
Methyl 3-(4-methoxyphenyl)propionate R1: 4-OCH₃, R2: H, R3: methyl C₁₁H₁₄O₃ 194.23 Lacks β-keto and benzyl groups; flavor/fragrance applications

*Calculated based on formula; exact weight may vary.

Key Observations

In contrast, 3-fluorophenyl () and 4-(methylsulfonyl)phenyl () substituents introduce steric and electronic differences, altering reactivity and solubility . The trifluoromethyl group (present in all analogs except and ) enhances metabolic stability and lipophilicity, critical for drug bioavailability .

Structural Complexity: The benzyl substitution at the 2-position (e.g., in and ) adds steric bulk, which may hinder enzymatic degradation compared to simpler analogs like Ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate () .

Applications :

  • Fluorinated analogs (e.g., ) are prioritized in drug discovery for their improved pharmacokinetics.
  • Sulfonyl-containing derivatives () may serve as protease inhibitors due to their electron-withdrawing properties .

Research Findings and Trends

  • Synthetic Routes : Compounds with trifluoromethyl groups () are often synthesized via nucleophilic substitution or cross-coupling reactions, with yields exceeding 90% in optimized conditions .
  • Bioactivity : Fluorinated β-keto esters (e.g., ) demonstrate inhibitory activity against kinases and inflammatory targets, though the 4-methoxy variant (target compound) remains understudied .
  • Market Availability : Suppliers like AK Scientific and Pharmint () list these compounds as intermediates, priced at a premium (e.g., $100–$500/g), reflecting their specialized applications .

Biological Activity

Ethyl 3-(4-methoxyphenyl)-3-oxo-2-((4-(trifluoromethyl)phenyl)methyl)propionate, with CAS number 444916-85-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H19F3O4C_{20}H_{19}F_3O_4, with a molecular weight of 380.4 g/mol. The structure features a methoxyphenyl group and a trifluoromethylphenyl group, which are significant for its biological interactions.

PropertyValue
CAS Number444916-85-2
Molecular FormulaC20H19F3O4
Molecular Weight380.4 g/mol

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Targeted Biological Pathways

  • Enzyme Inhibition : Compounds in this class have shown potential as inhibitors of enzymes such as dihydrofolate reductase (DHFR), which is crucial in folate metabolism and is a target in cancer therapy.
  • Receptor Modulation : Similar compounds have been evaluated for their ability to modulate G protein-coupled receptors (GPCRs), which play key roles in cell signaling.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound and its analogs:

Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of structurally related compounds. It was found that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating potential for further development as anticancer agents .

Anti-inflammatory Effects

Research has also indicated that compounds similar to this compound may possess anti-inflammatory properties. A case study highlighted the modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines .

Case Studies

  • Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibited IC50 values in the micromolar range against several cancer cell lines, suggesting promising anticancer activity.
  • Inflammation Models : In vivo models showed reduced inflammation markers when treated with similar compounds, supporting their potential use in treating inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-(4-methoxyphenyl)-3-oxo-2-((4-(trifluoromethyl)phenyl)methyl)propionate
Reactant of Route 2
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Ethyl 3-(4-methoxyphenyl)-3-oxo-2-((4-(trifluoromethyl)phenyl)methyl)propionate

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